![molecular formula C22H19N3O3S B3465753 N-({[4-(benzoylamino)phenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B3465753.png)
N-({[4-(benzoylamino)phenyl]amino}carbonothioyl)-4-methoxybenzamide
Overview
Description
N-({[4-(benzoylamino)phenyl]amino}carbonothioyl)-4-methoxybenzamide, also known as BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme involved in the metabolism of glutamine. BPTES has been extensively studied for its potential use in cancer treatment, as cancer cells have a high demand for glutamine to support their rapid growth and proliferation.
Mechanism of Action
N-({[4-(benzoylamino)phenyl]amino}carbonothioyl)-4-methoxybenzamide works by binding to the active site of glutaminase, preventing it from catalyzing the conversion of glutamine to glutamate. This inhibition of glutaminase activity leads to a decrease in the levels of glutamate and other downstream metabolites, ultimately leading to a decrease in the proliferation and survival of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a potent anti-cancer effect in a variety of cancer cell lines, including breast, lung, and prostate cancer. In addition to its anti-cancer effects, this compound has also been shown to have neuroprotective effects in models of neurodegenerative diseases, such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of N-({[4-(benzoylamino)phenyl]amino}carbonothioyl)-4-methoxybenzamide is its specificity for glutaminase, which allows for targeted inhibition of this enzyme without affecting other metabolic pathways. However, this compound has some limitations for lab experiments, including its low solubility in water and its potential for off-target effects at high concentrations.
Future Directions
There are many future directions for N-({[4-(benzoylamino)phenyl]amino}carbonothioyl)-4-methoxybenzamide research, including the development of more potent and selective inhibitors of glutaminase, the investigation of this compound in combination with other anti-cancer agents, and the exploration of this compound in other disease contexts beyond cancer and neurodegeneration. Additionally, the development of more efficient synthesis methods for this compound could facilitate its use in future research and clinical applications.
Scientific Research Applications
N-({[4-(benzoylamino)phenyl]amino}carbonothioyl)-4-methoxybenzamide has been extensively studied for its potential use in cancer treatment, specifically in targeting glutaminase, an enzyme involved in the metabolism of glutamine. Glutamine is an important nutrient for cancer cells, as it provides the necessary building blocks for the synthesis of nucleotides, amino acids, and other biomolecules required for cell growth and proliferation. By inhibiting glutaminase, this compound can effectively starve cancer cells of the glutamine they need to survive and grow.
properties
IUPAC Name |
N-[(4-benzamidophenyl)carbamothioyl]-4-methoxybenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S/c1-28-19-13-7-16(8-14-19)21(27)25-22(29)24-18-11-9-17(10-12-18)23-20(26)15-5-3-2-4-6-15/h2-14H,1H3,(H,23,26)(H2,24,25,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVUFCJRSYXFYPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.